N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide is an organic compound that features a benzodioxole moiety linked to a dichloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide typically involves the reaction of piperonylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Starting Materials: Piperonylamine and dichloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Product Isolation: The product is isolated by standard workup procedures, including washing with water, drying over anhydrous sodium sulfate, and purification by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better control over reaction conditions and heat management.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The dichloroacetamide group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both chlorine atoms.
Oxidation and Reduction: The benzodioxole moiety can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted amides with various nucleophiles.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives of the benzodioxole moiety.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to interfere with cellular processes.
Materials Science: The compound can be used as a building block for the synthesis of polymers and other materials with specific properties.
Biological Studies: Its interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the dichloroacetamide group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity . This dual interaction mechanism makes it a versatile compound for various biological applications.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide is unique due to its combination of a benzodioxole moiety and a dichloroacetamide group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-9(12)10(14)13-4-6-1-2-7-8(3-6)16-5-15-7/h1-3,9H,4-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTGSFBYRFTEOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298516 | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39084-98-5 | |
Record name | NSC123820 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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